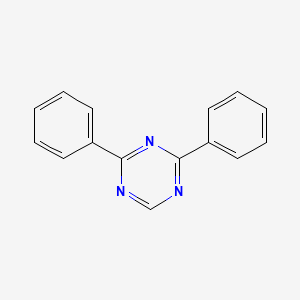
2,4-Diphenyl-1,3,5-triazine
Cat. No. B8718044
Key on ui cas rn:
1898-74-4
M. Wt: 233.27 g/mol
InChI Key: OTJZMNIBLUCUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126970B2
Procedure details


25 g (62.5 mmol) of product b) are dissolved in 200 ml of dimethylformamide under a protective-gas atmosphere, and 7.7 g of 60% NaH in mineral oil (194 mmol) are added. After 1 h at room temperature, a solution of 2-chloro-4,6-diphenyl-1,3,5-triazine (25 g, 68 mmol) in 300 ml of dimethylformamide is added dropwise. The reaction mixture is stirred at room temperature for 12 h. After this time, the reaction mixture is poured onto ice and extracted three times with dichloromethane. The combined organic phases are dried over Na2SO4 and evaporated. The residue is extracted with hot toluene, recrystallised from dichloromethane/isopropanol and finally sublimed in a high vacuum, the purity is 99.9%. The yield is 17 g (27 mmol, 44%).
[Compound]
Name
product b
Quantity
25 g
Type
reactant
Reaction Step One


[Compound]
Name
oil
Quantity
194 mmol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].Cl[C:4]1[N:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:7]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:5]=1>CN(C)C=O>[C:10]1([C:8]2[N:9]=[CH:4][N:5]=[C:6]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[N:7]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
product b
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
oil
|
|
Quantity
|
194 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After this time, the reaction mixture is poured onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted with hot toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from dichloromethane/isopropanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NC=N1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
